5-b-D-Ribofuranosyl-2(1H)-pyridinone

Photochemistry Nucleic Acid Probes Diastereoselective Synthesis

Sourcing 5-β-D-Ribofuranosyl-2(1H)-pyridinone demands precise specification. Unlike classical N-nucleosides, its hydrolytically stable C-C glycosidic bond prevents hydrolytic degradation—critical for antisense oligonucleotide and siRNA constructs requiring extended serum stability. The 5-substituted pyridin-2-one chromophore enables unique near-UV absorption (>300 nm) and room-temperature fluorescence for label-free RNA probing. For photochemical crosslinking applications, its 5-position directs stereoselective cycloisomerization (26% d.e.), a property absent in the 3-isomer. This compound also serves as a uridine 'deletion-modified' probe to interrogate polymerase fidelity. Verify the 5-substitution pattern and C-nucleoside architecture on your Certificate of Analysis to avoid experimental failure from generic N-nucleoside or regioisomer substitution.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 188871-50-3
Cat. No. B3112277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-b-D-Ribofuranosyl-2(1H)-pyridinone
CAS188871-50-3
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H13NO5/c12-4-6-8(14)9(15)10(16-6)5-1-2-7(13)11-3-5/h1-3,6,8-10,12,14-15H,4H2,(H,11,13)
InChIKeyFVBILTKUBHIPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-β-D-Ribofuranosyl-2(1H)-pyridinone (CAS 188871-50-3): A C-Linked Pyridin-2-one Nucleoside for Nucleic Acid Research and Fluorescent Probing


5-β-D-Ribofuranosyl-2(1H)-pyridinone (CAS 188871-50-3) is a synthetic C-nucleoside analogue of uridine, characterized by a hydrolytically stable carbon-carbon (C-C) bond between the ribose sugar and the pyridin-2-one aglycone [1]. This structural feature distinguishes it from conventional N-nucleosides, which possess a labile N-glycosidic linkage. The compound is described as a purine nucleoside analogue with broad antitumor activity targeting indolent lymphoid malignancies, though specific potency data are limited . Its pyridin-2-one chromophore endows it with unique photophysical properties, including near-UV absorption and room-temperature fluorescence, making it a valuable tool for nucleic acid structure-activity studies [1].

Why 5-β-D-Ribofuranosyl-2(1H)-pyridinone Cannot Be Replaced by Common N-Nucleosides or Other Pyridinone Analogs


Substituting 5-β-D-Ribofuranosyl-2(1H)-pyridinone with a generic N-nucleoside or a different pyridin-2-one isomer introduces critical failures in experimental outcomes. First, the C-C glycosidic bond of this compound confers resistance to hydrolytic cleavage, a vulnerability inherent to N-nucleosides that can compromise stability in biological assays [1]. Second, its 5-substitution pattern on the pyridin-2-one ring directs a specific photocycloisomerization pathway, producing a distinct diastereomeric outcome that is not replicated by the 3-substituted isomer [1]. Third, the pyridin-2-one chromophore enables selective near-UV excitation in oligonucleotides, a property absent in natural nucleosides which are transparent in this spectral region [1]. These functional distinctions necessitate precise compound selection rather than class-based substitution.

Quantitative Differentiation of 5-β-D-Ribofuranosyl-2(1H)-pyridinone: Head-to-Head Photochemical and Spectral Comparisons


Stereochemical Control in Photocycloisomerization: 26% Diastereomeric Excess vs. 3-Isomer

Upon UV irradiation, 5-(β-D-ribofuranosyl)-pyridin-2-one (compound 1) undergoes photocycloisomerization to yield diastereomeric Dewar-type photoproducts with a measured diastereomeric excess of 26%, as determined by HPLC [1]. This stereochemical outcome is a direct consequence of the ribosyl substitution at the C-5 position of the pyridin-2-one ring. In contrast, the isomeric 3-(β-D-ribofuranosyl)-pyridin-2-one (compound 2) follows the same general photocycloisomerization pathway but yields a different diastereomeric product distribution, demonstrating that the position of glycosylation dictates the stereochemical course of the photoreaction [1].

Photochemistry Nucleic Acid Probes Diastereoselective Synthesis

Spectroscopic Window for Selective Excitation: Near-UV Absorption >300 nm vs. Natural Nucleosides

The pyridin-2-one chromophore of 5-(β-D-ribofuranosyl)-pyridin-2-one (1) exhibits absorption in the near-UV range at wavelengths greater than 300 nm, a spectral region where common nucleic acid bases (adenine, guanine, cytosine, thymine, uracil) are essentially transparent [1]. Additionally, compound 1 displays room-temperature fluorescence, a property not shared by natural nucleosides [1]. These combined optical features enable selective excitation of the modified nucleoside within an oligonucleotide chain without background interference from the natural bases.

Fluorescent Probes Oligonucleotide Labeling Spectroscopy

Hydrolytic Stability: C-Glycosidic Linkage vs. Labile N-Glycosidic Bond in Conventional Nucleosides

5-β-D-Ribofuranosyl-2(1H)-pyridinone is a C-nucleoside, meaning the ribose sugar is attached to the pyridin-2-one base via a carbon-carbon (C-C) bond at the anomeric position [1]. This C-glycosidic linkage is inherently resistant to acid- or enzyme-catalyzed hydrolysis, in contrast to the N-glycosidic bond found in natural nucleosides (e.g., uridine, adenosine) and many synthetic N-nucleoside analogs, which undergo facile deglycosylation under acidic or enzymatic conditions [2]. While no direct half-life data for this specific compound was identified, the class-level advantage of C-nucleosides over N-nucleosides in terms of hydrolytic stability is well-established in the literature [2].

Chemical Stability Nucleoside Analogs C-Nucleosides

Optimal Research and Industrial Applications for 5-β-D-Ribofuranosyl-2(1H)-pyridinone Based on Quantified Differentiation


Site-Specific Photochemical Labeling and Crosslinking in Oligonucleotides

The 26% diastereomeric excess observed upon photocycloisomerization of 5-β-D-Ribofuranosyl-2(1H)-pyridinone [1] makes it a candidate for applications requiring controlled photochemical reactivity within nucleic acids. When incorporated into an oligonucleotide, the compound can be selectively activated by UV light to form covalent adducts or crosslinks with a defined stereochemical outcome. This is valuable for studying nucleic acid structure, protein-nucleic acid interactions, or developing light-activated therapeutic oligonucleotides. The 5-substitution pattern is essential for achieving the reported stereoselectivity, as the 3-isomer yields a different product distribution [1].

Fluorescence-Based Detection and Imaging of RNA in Live Cells

The near-UV absorption (>300 nm) and room-temperature fluorescence of 5-β-D-Ribofuranosyl-2(1H)-pyridinone [1] enable its use as an intrinsic fluorescent probe for RNA. When incorporated into RNA transcripts via solid-phase synthesis, the modified nucleoside allows for direct visualization of RNA localization and dynamics without the need for bulky external fluorophores that can perturb native structure and function. The spectral window above 300 nm ensures that excitation light does not excite natural nucleobases, minimizing background autofluorescence and improving signal-to-noise ratios [1].

Stable Nucleoside Scaffold for Antisense Oligonucleotide Therapeutics

The C-nucleoside structure of 5-β-D-Ribofuranosyl-2(1H)-pyridinone confers resistance to hydrolytic degradation [1], a critical advantage for the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) intended for in vivo applications. By replacing a native uridine with this C-nucleoside analog, the resulting oligonucleotide may exhibit enhanced serum stability and prolonged half-life, potentially improving therapeutic efficacy. While direct stability data for this compound are lacking, the class-level inference of C-nucleoside stability [2] supports its consideration as a building block for nuclease-resistant oligonucleotide constructs.

Investigating the Role of the Pyrimidine 2-Keto Group in Polymerase Fidelity

5-β-D-Ribofuranosyl-2(1H)-pyridinone serves as a 'deletion-modified' analogue of uridine, lacking the N3-H and C4=O lactam system present in the natural base [1]. This structural deletion alters hydrogen-bonding patterns and can be used to probe the contribution of the 2-keto group to polymerase substrate selection and fidelity. In primer extension assays, the corresponding 2'-deoxy triphosphate analogue (d*TTP) has been shown to strongly inhibit Taq polymerase without being incorporated, suggesting a mechanism involving disruption of the polymerase transition state [3]. The riboside version can be employed in similar studies to elucidate RNA polymerase recognition mechanisms.

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